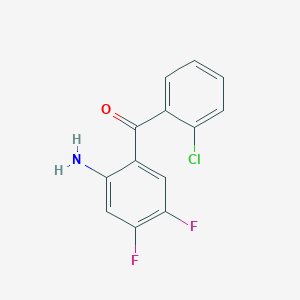
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene
Vue d'ensemble
Description
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 3-methylbut-2-enyloxy group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
One common synthetic route includes the reaction of 2-iodophenol with 3-methylbut-2-enyl bromide under basic conditions to form the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated product.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates various substitution reactions. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene include:
1-Iodo-2,3-dimethylbenzene: Differing by the presence of two methyl groups instead of the 3-methylbut-2-enyloxy group.
1-Iodo-2-(methoxymethyl)benzene: Differing by the presence of a methoxymethyl group instead of the 3-methylbut-2-enyloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C11H13IO |
|---|---|
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
1-iodo-2-(3-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C11H13IO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7H,8H2,1-2H3 |
Clé InChI |
PXCRUPHCPIPFFF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC1=CC=CC=C1I)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
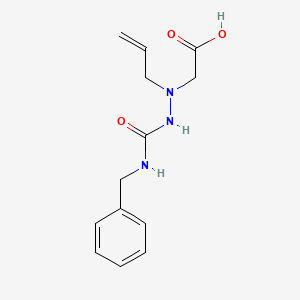
![6-methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone](/img/structure/B8706345.png)
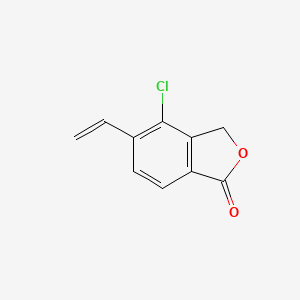
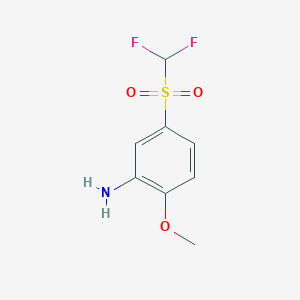


![Indeno[2,1-b]indole](/img/structure/B8706381.png)
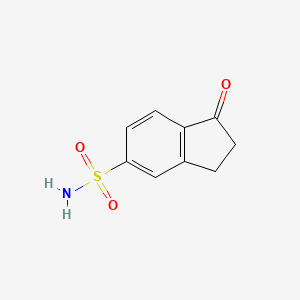
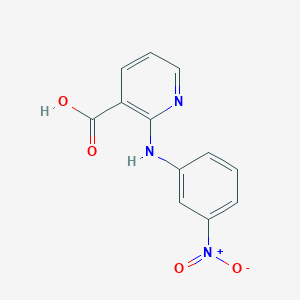
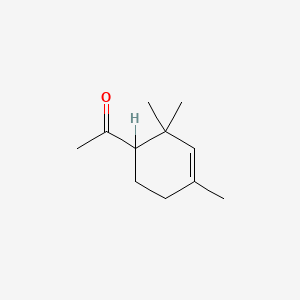
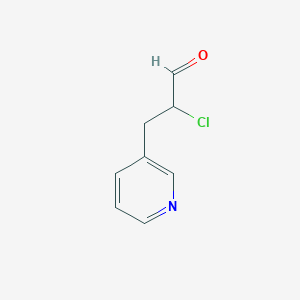
![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B8706404.png)
